4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
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Description
4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H32N4O4 and its molecular weight is 464.566. The purity is usually 95%.
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Scientific Research Applications
Molecular and Crystal Structure Studies
Research on similar hydroxy derivatives of hydropyridine, including studies on molecular and crystal structures, suggests these compounds are useful models for studying intramolecular and intermolecular hydrogen bonds' influence on the conformation and packing of molecules in crystals. These studies highlight the compounds' considerable conformational flexibility and their ability to form an extended network of hydrogen bonds, influencing crystal packing and the formation of noncentrosymmetric and polysystem crystals (Kuleshova & Khrustalev, 2000).
Pharmacological Characterization and Design
Compounds with structural motifs similar to the one you're interested in have been characterized pharmacologically, revealing their potential as G protein-biased partial agonists targeting dopamine D2 receptors. Such studies demonstrate the feasibility of designing novel therapeutics based on these structural motifs, which may exhibit specific functional properties like antipsychotic activity (Möller et al., 2017).
Synthesis and Anticonvulsant Activity
The synthesis of new derivatives and their evaluation for anticonvulsant activities suggest that compounds with structures similar to "4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one" can be potent anticonvulsant agents. These studies emphasize the importance of specific structural features in modulating biological activity and provide a basis for the development of novel therapeutics (Aytemir et al., 2010).
Properties
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-19-18-22(31)24(26(32)30(19)16-17-33-2)25(20-7-9-21(34-3)10-8-20)29-14-12-28(13-15-29)23-6-4-5-11-27-23/h4-11,18,25,31H,12-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFDABVKRNWYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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